

best practices for hair sample decontamination in cortisol analysis

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Compound of Interest

Compound Name: **Cortisol**

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Technical Support Center: Hair Cortisol Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hair sample decontamination for accurate **cortisol** analysis.

Frequently Asked Questions (FAQs)

Q1: Why is hair sample decontamination necessary before **cortisol** analysis?

A1: Decontamination is a critical step to remove external contaminants that can artificially inflate **cortisol** measurements.^{[1][2]} Hair is constantly exposed to the environment and can be contaminated by sweat, sebum, dust, and residues from personal care products.^{[2][3]} Furthermore, in animal studies, contamination from urine, feces, and saliva is a significant concern.^{[4][5]} These external sources contain **cortisol** and can adhere to the hair surface, leading to inaccurate and unreliable results if not properly removed.^{[1][5]}

Q2: What are the most common sources of external contamination on hair samples?

A2: Common sources of external contamination include:

- Biological fluids: Sweat, sebum, saliva, urine, and feces all contain **cortisol** and can be deposited on the hair.^{[2][3][4][5]}

- Personal care products: Shampoos, conditioners, hair dyes, bleaches, and styling products can affect measured **cortisol** levels.[6][7][8][9] Some creams and ointments may even contain synthetic corticosteroids that can cross-react in immunoassays.[10][11][12]
- Environmental factors: Dust and dirt can trap **cortisol** from the environment.

Q3: Which washing solvent is recommended for decontamination?

A3: Isopropanol and methanol are the most commonly used solvents for washing hair samples.
[1][2][3]

- Isopropanol is widely used and is effective at removing external contaminants without significantly leaching **cortisol** from within the hair shaft.[1][2][13]
- Methanol has been shown to be more effective than isopropanol at removing external **cortisol**.[1][13][14] However, it is also more likely to penetrate the hair shaft and remove endogenous **cortisol**, especially with multiple or prolonged washes.[1][13]

The choice of solvent may depend on the specific protocol and the expected level of contamination. For highly contaminated samples, methanol may be preferred, but the washing procedure must be carefully optimized to prevent the loss of internal **cortisol**.[1][13]

Q4: How many times should I wash the hair samples?

A4: The optimal number of washes aims to remove external contaminants without significantly affecting the endogenous **cortisol** levels. Most protocols recommend two to three washes.[3][13][14]

- One wash may not be sufficient to remove all external contaminants, potentially leading to elevated **cortisol** readings.[14][15]
- Multiple short washes (e.g., three washes of 3 minutes each) are generally more effective than a single long wash.[1]
- Excessive washing (e.g., five or more washes) can lead to the leaching of **cortisol** from the hair shaft, resulting in artificially low concentrations.[14][15]

It is recommended to validate the washing protocol by analyzing the **cortisol** concentration in the wash solvent. A significant amount of **cortisol** in the final wash may indicate either insufficient washing or the beginning of leaching from the hair matrix.[1][13][14]

Q5: Can cosmetic hair treatments affect **cortisol** analysis?

A5: Yes, cosmetic treatments can significantly alter hair **cortisol** concentrations.

- Shampooing: Frequent shampooing can leach **cortisol** from the hair shaft, leading to lower measured concentrations.[6][7][8][9] Water alone has been shown to have a similar effect.[7][8]
- Hair Dyes and Bleaching: Chemical treatments like dyeing and bleaching can lead to a significant decrease in hair **cortisol** levels.[6][9]
- Peroxides: Conversely, some treatments involving peroxides have been found to increase measured **cortisol** levels.[6][9]

Therefore, it is crucial to collect information on participants' hair treatment history and, if possible, to use untreated hair for analysis.[6][9]

Troubleshooting Guides

Problem 1: High variability in **cortisol** concentrations between duplicate samples from the same individual.

Possible Cause	Troubleshooting Step
Inadequate Decontamination	Ensure a standardized and rigorous washing protocol is applied consistently to all samples. Consider increasing the number of washes from two to three if contamination is suspected to be high.
Contaminated Washing Solvent	Use fresh, high-purity solvents (e.g., HPLC-grade) for each batch of samples to avoid cross-contamination.
Non-homogenous Sample	If the hair sample is not finely minced or powdered, cortisol extraction may be inconsistent. Ensure the entire sample is processed to a uniform consistency before taking aliquots for analysis. [2] [3]
Leaching of Endogenous Cortisol	Excessive washing time or using a harsh solvent like methanol for too long can strip cortisol from the hair. Reduce the duration of each wash (e.g., to 3 minutes) and consider switching from methanol to isopropanol. [1] [2]

Problem 2: Unexpectedly high **cortisol** concentrations in a subject group.

Possible Cause	Troubleshooting Step
Systemic External Contamination	Review sample collection and handling procedures. If samples were collected in a non-controlled environment, consider the possibility of widespread environmental contamination. For animal studies, assess the living conditions for potential sources of contamination like urine and feces. [4] [5]
Use of Corticosteroid-containing Products	In human studies, screen participants for the use of topical creams, ointments, or medications containing corticosteroids, as these can be absorbed and lead to elevated hair cortisol levels. [10] [11] [12]
Insufficient Washing	Analyze the final wash solution for the presence of cortisol. If cortisol is detected, the washing protocol may be insufficient to remove all external contaminants. Increase the number of washes or the volume of solvent used. [13] [14]

Problem 3: Unexpectedly low **cortisol** concentrations in a subject group.

Possible Cause	Troubleshooting Step
Overly Aggressive Decontamination	The washing protocol may be too harsh, leading to the removal of endogenous cortisol. Reduce the number of washes, shorten the wash duration, or switch to a less polar solvent like isopropanol if using methanol. [1]
Frequent Hair Washing/Treatment by Subjects	In human studies, collect detailed information on participants' hair washing frequency and use of chemical treatments (dyes, bleach). [6] [7] [8] [9] These can significantly lower cortisol concentrations.
Degradation of Cortisol	Ensure proper storage of hair samples (e.g., at room temperature in a dry, dark place) to prevent potential degradation of cortisol over time.

Data Summary Tables

Table 1: Effect of Washing Solvent on Hair **Cortisol** Concentration (pg/mg)

Study	Species	Isopropanol (Mean \pm SEM)	Methanol (Mean \pm SEM)	Conclusion
Miller et al. (2021)[14]	Swine	22.84 \pm 3.12	19.77 \pm 2.64	Isopropanol washes resulted in 13% higher cortisol concentrations compared to methanol.
Macbeth et al. (2017)[1]	Grizzly Bear	Significantly higher than methanol	Lower than isopropanol	Methanol was more efficient at removing external cortisol after one wash.
Macbeth et al. (2017)[1]	Polar Bear	No significant difference	No significant difference	No significant difference in cortisol concentrations between the two solvents after multiple washes.

Table 2: Effect of Number of Washes on Hair **Cortisol** Concentration (pg/mg)

Study	Species	One Wash (Mean ± SEM)	Three Washes (Mean ± SEM)	Five Washes (Mean ± SEM)	Conclusion
Miller et al. (2021)[14] [15]	Swine	11.98 ± 1.47	9.22 ± 0.91	9.05 ± 0.92	Hair cortisol was significantly higher after one wash compared to three and five washes.

Table 3: Impact of Cosmetic Treatments on Hair **Cortisol** Levels

Treatment	Effect on Cortisol Level	Reference
15-30 Shampoos	Significant Decrease	[6][9]
20 Water-only Washes	Significant Decrease	[7][8]
Bleaching	Significant Decrease	[6][9]
Demi-permanent Hair Color	Significant Decrease	[6][9]
Peroxide Treatment	Significant Increase	[6][9]

Experimental Protocols

Protocol 1: Isopropanol Wash Protocol (Adapted from Davenport et al., 2006 as cited in multiple sources)[13]

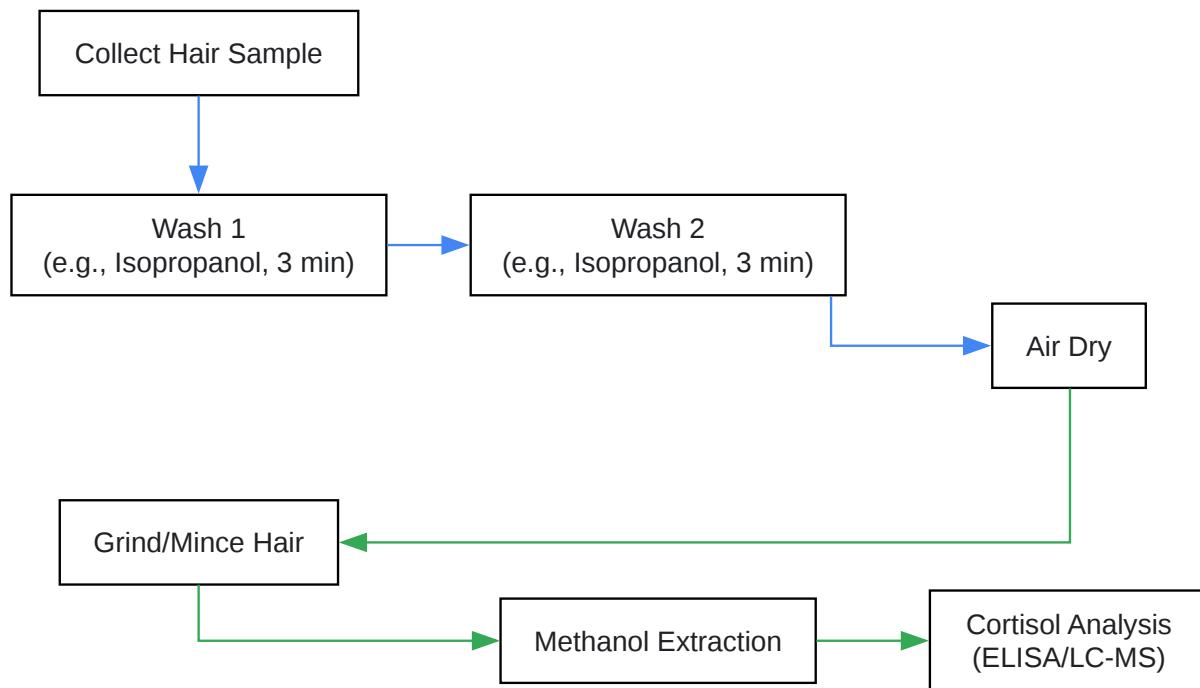
- Weigh approximately 10-20 mg of hair.
- Place the hair sample into a glass vial.
- Add 2.5 mL of isopropanol to the vial.

- Vortex for 3 minutes.
- Carefully decant the isopropanol, ensuring no hair is lost.
- Repeat steps 3-5 for a total of two or three washes.
- Allow the hair to air dry completely in a fume hood before proceeding with **cortisol** extraction.

Protocol 2: Methanol Wash Protocol (Adapted from Miller et al., 2021)[14]

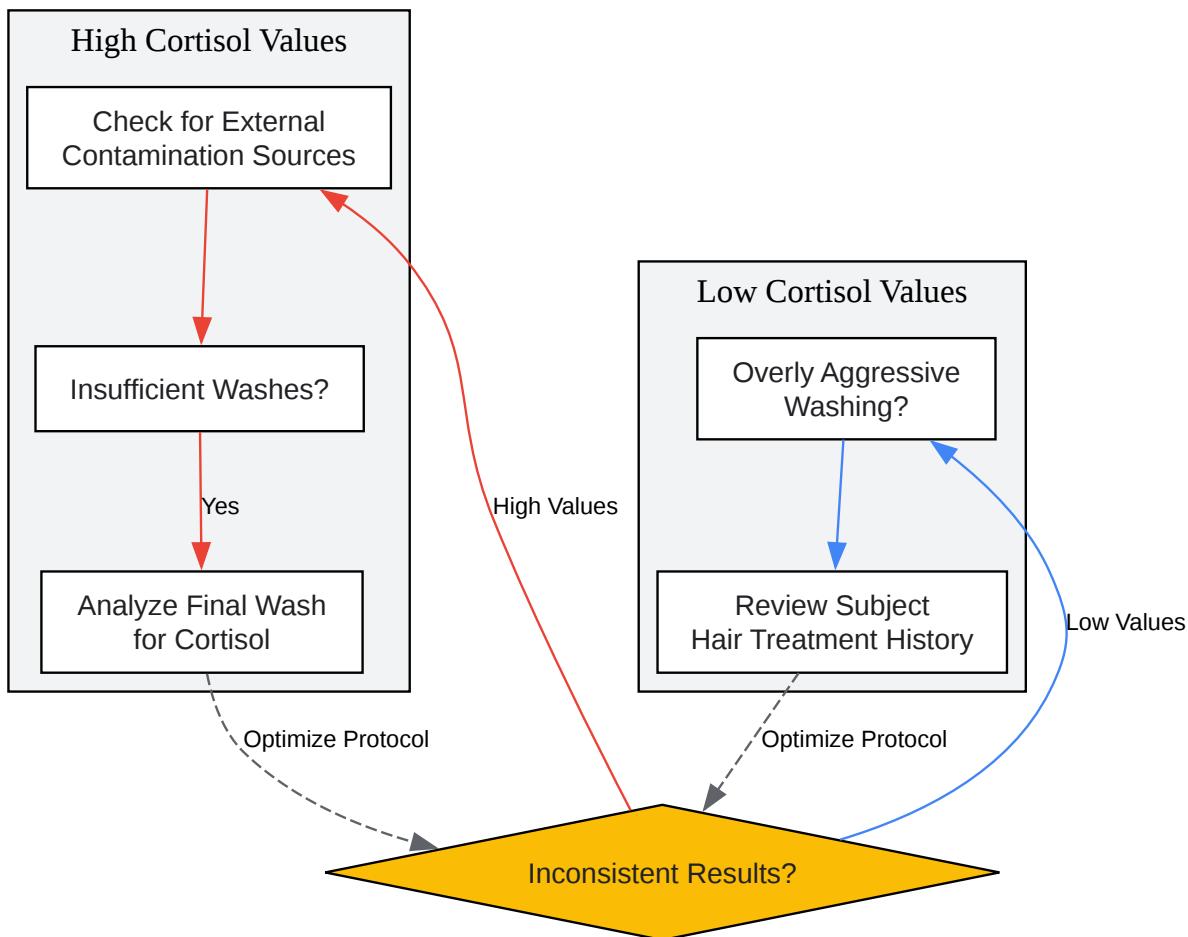
- Weigh approximately 100 mg of hair.
- Place the hair in a suitable tube.
- Add methanol at a ratio of 0.04 mL per mg of hair.
- Place on a slow rotator for 3 minutes.
- Remove the hair, pat dry on a paper towel.
- Repeat steps 3-5 for a total of three washes.
- Proceed with **cortisol** extraction after the final wash and drying.

Visualizations



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Caption: Standard workflow for hair **cortisol** analysis.

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Caption: Troubleshooting logic for inconsistent **cortisol** results.

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